![molecular formula C30H18ClNO5 B11176046 5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11176046.png)
5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C30H18ClNO5 and its molecular weight is 507.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a spiro-fused structure that combines elements of furo[3,4-c]pyrrole with naphthalene and chlorophenyl substituents. Its unique structural characteristics may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of spiro-pyrrole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study demonstrated that spiro-pyrrole derivatives effectively inhibited the growth of HT-29 colon cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating higher potency against this specific cancer type .
Antimicrobial Activity
Compounds with similar scaffolds have also been evaluated for their antimicrobial properties. Studies have shown that spiro compounds can inhibit bacterial growth and exhibit antifungal activity.
Research Findings:
In vitro studies revealed that certain derivatives displayed substantial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .
The biological activities of this compound can be attributed to several potential mechanisms:
- Apoptosis Induction: Similar compounds have been shown to activate caspases and promote apoptosis in cancer cells.
- Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction: The ability of such compounds to intercalate with DNA could lead to the disruption of replication processes in cancerous cells.
Data Summary Table
Properties
Molecular Formula |
C30H18ClNO5 |
---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C30H18ClNO5/c31-17-12-14-18(15-13-17)32-28(35)23-24(29(32)36)30(26(33)21-9-3-4-10-22(21)27(30)34)37-25(23)20-11-5-7-16-6-1-2-8-19(16)20/h1-15,23-25H |
InChI Key |
LYLVDEMZOFKAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6(O3)C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.